1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
1-Ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group and a nitro-substituted pyrazole moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key scaffolds in the development of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves the condensation of 4-nitro-1H-pyrazole with an appropriate ethyl-substituted pyrazole derivative. Common synthetic routes include:
Cyclocondensation: This method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring, followed by nitration and subsequent alkylation to introduce the ethyl group.
Multicomponent Reactions: Utilizing a one-pot approach, where multiple reactants are combined in a single reaction vessel to form the desired product, often under mild conditions.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Transition-metal catalysts and photoredox reactions are commonly employed in the synthesis of pyrazole derivatives .
Chemical Reactions Analysis
1-Ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
Common reagents used in these reactions include hydrazine, 1,3-diketones, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
1-Ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]piperidine: This compound features a piperidine ring instead of a pyrazole ring, leading to different chemical and biological properties.
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole structure but lacks the nitro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-2-12-5-8(3-10-12)6-13-7-9(4-11-13)14(15)16/h3-5,7H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKYTKFYEAHHPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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